molecular formula C16H18N2O2S B5780411 1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)thiourea

1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)thiourea

Cat. No.: B5780411
M. Wt: 302.4 g/mol
InChI Key: FWTSUBDNALZJJQ-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound is characterized by the presence of ethoxy and methoxy substituents on the phenyl rings, which can influence its chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 2-ethoxyaniline with 4-methoxyphenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thiourea group can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.

    Medicine: Research has indicated its potential use in the treatment of diseases due to its biological activity.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups on the phenyl rings can enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. This can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

1-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)thiourea can be compared with other thiourea derivatives, such as:

    1-(4-Methoxyphenyl)-2-thiourea: This compound lacks the ethoxy group, which can affect its chemical reactivity and biological activity.

    N-(2-Ethoxyphenyl)-N’-[2-(4-methoxyphenyl)acetyl]thiourea: This compound has an additional acetyl group, which can influence its solubility and interaction with molecular targets.

The presence of both ethoxy and methoxy groups in this compound makes it unique and can provide distinct advantages in terms of reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-3-20-15-7-5-4-6-14(15)18-16(21)17-12-8-10-13(19-2)11-9-12/h4-11H,3H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTSUBDNALZJJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=S)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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